molecular formula C26H19BO2 B6596439 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid CAS No. 905947-49-1

3-(10-Phenyl-9-anthracenyl)phenyl boronic acid

Cat. No.: B6596439
CAS No.: 905947-49-1
M. Wt: 374.2 g/mol
InChI Key: XCQOCQGDWNJJIW-UHFFFAOYSA-N
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Description

3-(10-Phenyl-9-anthracenyl)phenyl boronic acid is a useful research compound. Its molecular formula is C26H19BO2 and its molecular weight is 374.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

3-(10-Phenyl-9-anthracenyl)phenyl boronic acid has several applications in scientific research :

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique photophysical properties.

    Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

The synthesis of 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid typically involves the following steps :

    Starting Material: The process begins with the preparation of 10-phenyl-9-anthracenyl bromide.

    Formation of Aryl Lithium Intermediate: The bromide is treated with a strong base to form the corresponding aryl lithium intermediate.

    Borylation: The aryl lithium intermediate is then reacted with a boronic ester, such as trimethyl borate or triisopropyl borate.

    Hydrolysis: The resulting product is hydrolyzed to yield this compound.

Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

3-(10-Phenyl-9-anthracenyl)phenyl boronic acid undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form corresponding phenols or quinones.

    Reduction: The compound can be reduced to form boronic esters or alcohols.

    Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-(10-Phenyl-9-anthracenyl)phenyl boronic acid can be compared with other boronic acids and anthracene derivatives . Similar compounds include:

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions but lacks the extended conjugation and photophysical properties of the anthracene moiety.

    9-Anthracenylboronic acid: Another boronic acid derivative with an anthracene moiety, but without the phenyl substitution, resulting in different reactivity and properties.

    10-Phenylanthracene: A compound with similar photophysical properties but lacks the boronic acid functionality, limiting its use in cross-coupling reactions.

The uniqueness of this compound lies in its combination of the boronic acid group and the anthracene moiety, providing both reactivity in cross-coupling reactions and desirable photophysical properties .

Properties

IUPAC Name

[3-(10-phenylanthracen-9-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BO2/c28-27(29)20-12-8-11-19(17-20)26-23-15-6-4-13-21(23)25(18-9-2-1-3-10-18)22-14-5-7-16-24(22)26/h1-17,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQOCQGDWNJJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729119
Record name [3-(10-Phenylanthracen-9-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905947-49-1
Record name [3-(10-Phenylanthracen-9-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-(10-phenylanthracen-9-yl)phenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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